REACTION_CXSMILES
|
[C:1]([NH:4][C:5]1[CH:14]=[C:13]([C:15]([F:18])([F:17])[F:16])[CH:12]=[CH:11][C:6]=1[C:7](OC)=[O:8])(=[O:3])[CH3:2].C[Si]([N-][Si](C)(C)C)(C)C.[K+]>C1COCC1.C1(C)C=CC=CC=1>[OH:8][C:7]1[C:6]2[C:5](=[CH:14][C:13]([C:15]([F:18])([F:17])[F:16])=[CH:12][CH:11]=2)[NH:4][C:1](=[O:3])[CH:2]=1 |f:1.2|
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
CUSTOM
|
Details
|
The mixture was quenched with H2O
|
Type
|
EXTRACTION
|
Details
|
the product was extracted twice with water
|
Type
|
WASH
|
Details
|
The combined aqueous layers were washed with ethyl acetate twice
|
Type
|
FILTRATION
|
Details
|
The solid was filtered
|
Type
|
WASH
|
Details
|
the filter cake was washed with water
|
Type
|
CUSTOM
|
Details
|
dried by vacuum aspiration
|
Type
|
CUSTOM
|
Details
|
to get a beige solid which
|
Type
|
CUSTOM
|
Details
|
was triturated into ethyl acetate
|
Reaction Time |
40 min |
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC(NC2=CC(=CC=C12)C(F)(F)F)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 64.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |